Diamantan-1-ol
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Overview
Description
Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .
Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .
Chemical Reactions Analysis
Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .
Common Reagents and Conditions:
Oxidation: Sulfuric acid at elevated temperatures.
Substitution: Nitric acid or a mixture of nitric acid and acetic acid, followed by nucleophiles such as methyl thiocyanate.
Major Products:
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Substitution: Methyl N-(diamantan-1-yl)carbamothioate.
Scientific Research Applications
Diamantan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diamantane-1-ol involves its interaction with molecular targets through hydride transfer mechanisms. For example, the isomeric forms of diamantane-1-ol and diamantane-4-ol establish an equilibrium in sulfuric acid via a hydride transfer mechanism . This process is influenced by entropy and symmetry factors, which affect the relative thermodynamic stabilities of the isomers .
Comparison with Similar Compounds
Adamantane: The simplest diamondoid with a single cage structure.
Diamantane: Composed of two fused adamantane cages.
Triamantane: Contains three fused adamantane cages
Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
30545-14-3 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
InChI Key |
ZTONXKOBHDGNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Origin of Product |
United States |
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